Welcome to the BenchChem Online Store!
molecular formula C12H12N2O2 B8273953 3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-

3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-

Cat. No. B8273953
M. Wt: 216.24 g/mol
InChI Key: KZBZRAYHPLPLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915283B2

Procedure details

To a mixture of 4-methoxy-7-bromo-6-azaindole (0.200 g, 0.88 mmol), PdCl2(PhCN)2 (0.017 g, 0.044 mmol), tri-2-furylphosphine (0.0410 g, 0.176 mmol) and CuI (0.017 g, 0.088 mmol) was added piperidine (10 mL), followed by 3-butyn-2-ol (0.09 mL, 1.15 mmol). The mixture was heated at 80° C. for 6 h and then the solvent was removed in vacuo. The residue was partitioned with EtOAc-H2O and then the aqueous phase was separated and re-extracted with EtOAc (×2). The combined organic layers were washed (H2O, brine), dried (Na2SO4) and concentrated to afford the title compound (0.200 g, 95%) as a brown solid which was of sufficient purity for use in the following step:
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.041 g
Type
reactant
Reaction Step One
Name
PdCl2(PhCN)2
Quantity
0.017 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.017 g
Type
catalyst
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.[CH3:29][CH:30]([OH:33])[C:31]#[CH:32]>C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:32]#[C:31][CH:30]([OH:33])[CH3:29])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=C2C=CNC2=C(N=C1)Br
Name
Quantity
0.041 g
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
PdCl2(PhCN)2
Quantity
0.017 g
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Name
CuI
Quantity
0.017 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
CC(C#C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned with EtOAc-H2O
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (×2)
WASH
Type
WASH
Details
The combined organic layers were washed (H2O, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CNC2=C(N=C1)C#CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.